N-ethyl-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide

Description

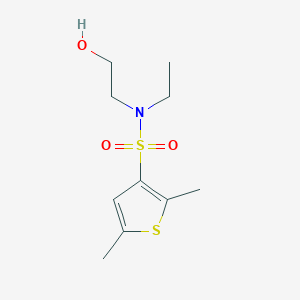

N-ethyl-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide is a sulfonamide derivative characterized by a thiophene ring substituted with methyl groups at the 2- and 5-positions and a sulfonamide functional group at the 3-position. The sulfonamide nitrogen atoms are further substituted with ethyl and 2-hydroxyethyl groups. This structure confers unique physicochemical properties, including polarity from the hydroxyethyl group and aromatic stability from the dimethylthiophene backbone.

Properties

Molecular Formula |

C10H17NO3S2 |

|---|---|

Molecular Weight |

263.4 g/mol |

IUPAC Name |

N-ethyl-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide |

InChI |

InChI=1S/C10H17NO3S2/c1-4-11(5-6-12)16(13,14)10-7-8(2)15-9(10)3/h7,12H,4-6H2,1-3H3 |

InChI Key |

QRHSOECQRJVBNO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCO)S(=O)(=O)C1=C(SC(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

Introduction of Substituents: The 2,5-dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

Ethyl and Hydroxyethyl Substitution: The final step involves the substitution of the sulfonamide nitrogen with ethyl and hydroxyethyl groups using appropriate alkylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The ethyl and hydroxyethyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, aryl halides, sodium hydride as base.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various alkyl or aryl-substituted thiophene derivatives.

Scientific Research Applications

N-ethyl-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in microorganisms. This leads to the disruption of DNA synthesis and cell growth, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Structural Analogs with N-Ethyl-N-(2-hydroxyethyl) Substituents

a. Perfluorinated Sulfonamides

- N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (CAS 1691-99-2) :

This compound shares the N-ethyl-N-(2-hydroxyethyl) substituents but features a perfluorooctane chain. The fluorinated backbone enhances lipophilicity and chemical stability, making it suitable for industrial applications such as surfactants or coatings. However, perfluoroalkyl substances (PFAS) are linked to environmental persistence and bioaccumulation concerns .

Key Differences :

- The thiophene ring in the target compound replaces the fluorinated chain, likely reducing environmental persistence but also diminishing thermal and chemical stability.

- The hydroxyethyl group in both compounds improves water solubility, but the non-fluorinated target compound may exhibit lower surface activity.

b. N-Ethyl-N-(2-methane-sulfonamidoethyl)-2-methyl-1,4-PPD-sesquisulfate (CD-3) :

This phenylenediamine derivative, used in hair dyes and photographic developers, shares the N-ethyl and hydroxyethyl motifs but lacks the thiophene backbone. Its sulfate salt form enhances solubility and stability in aqueous formulations .

Sulfonamides with Heterocyclic Backbones

a. N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide :

This analog replaces the thiophene ring with a benzene ring and introduces a methoxyphenyl group. Such structural variations are common in bioactive sulfonamides, where the methoxy group can enhance binding to biological targets (e.g., enzymes or receptors) .

Key Differences :

- The hydroxyethyl group in the target compound could improve solubility relative to the methoxyphenyl analog.

Functional Group Variations in Sulfonamides

a. N-Methylperfluorooctane Sulfonamide (CAS 2935.10.00) :

This compound substitutes the ethyl and hydroxyethyl groups with a methyl group. The absence of a hydroxyethyl moiety reduces polarity, impacting applications in polar solvents or biological systems .

b. N-(2-Hydroxyethyl)-N-methylperfluorooctane Sulfonamide (CAS 2935.40.00): Retains the hydroxyethyl group but replaces ethyl with methyl, demonstrating how minor alkyl chain modifications affect hydrophilicity and industrial utility .

Comparative Data Table

Research Findings and Implications

- Environmental Impact: Non-fluorinated analogs like the target compound may pose lower ecological risks compared to PFAS derivatives but require empirical toxicity studies .

- Industrial Use : The hydroxyethyl group improves compatibility with polar matrices, but the absence of fluorination limits surface-active performance .

Biological Activity

N-ethyl-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide (CAS Number: 1183989-38-9) is a sulfonamide derivative with potential biological activity. This compound is of interest due to its structural features that may confer antimicrobial properties, as well as its interactions with various biological targets.

- Molecular Formula : C12H17N1O3S

- Molecular Weight : 253.34 g/mol

- Structure : The compound contains a thiophene ring, which is known for its biological activity, particularly in antimicrobial and antifungal applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. The compound's structure suggests it may inhibit bacterial growth by targeting essential enzymes involved in folate synthesis, similar to other sulfonamides.

A study on related compounds demonstrated significant antimicrobial activity against various strains of bacteria and fungi. For instance, certain sulfonamide derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Sulfonamide A | 16 | S. aureus |

| Sulfonamide B | 32 | E. coli |

| Sulfonamide C | 8 | Candida albicans |

Sulfonamides typically function by inhibiting dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), enzymes critical for folate synthesis in bacteria. The inhibition of these enzymes disrupts nucleic acid synthesis, leading to bacterial cell death .

Case Studies and Research Findings

- Synthesis and Evaluation : A recent study synthesized a series of N-sulfonamide derivatives and evaluated their antimicrobial efficacy. Among these, compounds exhibited varying degrees of inhibition against both Gram-positive and Gram-negative bacteria .

- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to target enzymes like DHPS, suggesting a mechanism for its antimicrobial activity .

- Toxicity Assessments : Preliminary assessments indicate that while exhibiting antimicrobial activity, the compound's cytotoxicity remains low compared to traditional antibiotics, making it a candidate for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.